2-Aminocyclopropane-1-carboxamide
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Overview
Description
2-Aminocyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . The compound features a cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Preparation Methods
The synthesis of 2-Aminocyclopropane-1-carboxamide can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Chemical Reactions Analysis
2-Aminocyclopropane-1-carboxamide undergoes various chemical reactions:
Amidation: The compound can form amides through catalytic and non-catalytic amidation of carboxylic acid substrates.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the amino group.
Scientific Research Applications
2-Aminocyclopropane-1-carboxamide has several applications in scientific research:
Plant Biology: It is used to study ethylene biosynthesis and signaling in plants.
Microbial Research: The compound is investigated for its role in microbial metabolism and its potential to promote plant growth by reducing ethylene levels.
Biochemistry: It serves as a model compound to study the mechanisms of enzyme-catalyzed reactions involving cyclopropane rings.
Mechanism of Action
The mechanism of action of 2-Aminocyclopropane-1-carboxamide involves its interaction with specific enzymes and receptors:
Comparison with Similar Compounds
2-Aminocyclopropane-1-carboxamide can be compared with other similar compounds:
1-Aminocyclopropane-1-carboxylic Acid: This compound is a direct precursor of ethylene and shares a similar structure but differs in its functional group.
Cyclopropane-Containing Amino Acids: These compounds, such as coronamic acid, have similar cyclopropane rings but differ in their side chains and biological activities.
Properties
Molecular Formula |
C4H8N2O |
---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-aminocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H2,6,7) |
InChI Key |
NYJLOBSPMAAEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C(=O)N |
Origin of Product |
United States |
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